Dioxadrol

NMDA receptor pharmacology stereoselectivity electrophysiology

Procure Dioxadrol (CAS 6495-46-1) as a stereospecific, non-competitive NMDA antagonist for research. The (+)-enantiomer, dexoxadrol, binds the PCP site with high affinity (Ki = 11 nM), while the (-)-enantiomer is inactive. This pair differentiates NMDA-mediated behavioral and physiological effects from sigma receptor interactions. A validated scaffold for medicinal chemistry exploring fluorinated analogues with tuned potency. Discontinued clinically due to psychotomimetic effects, it is a critical tool for dissociative anesthetic mechanism studies.

Molecular Formula C20H23NO2
Molecular Weight 309.4 g/mol
CAS No. 6495-46-1
Cat. No. B1208953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDioxadrol
CAS6495-46-1
Synonyms2-(2,2-diphenyl-1,3-dioxolan-4-yl)piperidine
dioxadrol
dioxadrol hydrochloride
Molecular FormulaC20H23NO2
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C20H23NO2/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-15-19(23-20)18-13-7-8-14-21-18/h1-6,9-12,18-19,21H,7-8,13-15H2
InChIKeyHGKAMARNFGKMLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 19.2 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





Dioxadrol (CAS 6495-46-1): Baseline Pharmacology and Class Identity for Research Procurement


Dioxadrol (CAS 6495-46-1) is a dissociative anesthetic and a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, classified as a dioxolane derivative that is structurally and pharmacologically related to arylcyclohexylamines such as phencyclidine (PCP) and ketamine [1]. It exists as a racemic mixture with two chiral centers, giving rise to four stereoisomeric forms, with the (+)-enantiomer dexoxadrol exhibiting the primary NMDA antagonist activity and the (-)-enantiomer levoxadrol showing minimal activity [2]. The compound was investigated as an analgesic but was discontinued from clinical development due to side effects including nightmares and hallucinations [1].

Why Generic Substitution of Dioxadrol Stereoisomers or Class Analogs Fails in Receptor Pharmacology and Behavioral Studies


The dioxadrol compound cannot be substituted with its enantiomer levoxadrol, the related dioxolane etoxadrol, or even the prototypical NMDA antagonist phencyclidine without fundamentally altering experimental outcomes. This is due to profound stereospecificity in both receptor binding and functional activity. The (+)-isomer dexoxadrol demonstrates high affinity for the PCP binding site of the NMDA receptor and produces PCP-like behavioral and discriminative stimulus effects, while the (-)-isomer levoxadrol is essentially inactive in these assays [1]. Furthermore, dexoxadrol and levoxadrol exhibit nearly equal affinity for sigma receptors, a profile not shared with PCP or other analogs [2], which can confound interpretations of NMDA-mediated effects. Even between dexoxadrol and PCP, significant differences exist in their thermoregulatory effects, with dexoxadrol producing hyperthermia and PCP producing hypothermia in rats [3].

Quantitative Evidence Differentiating Dioxadrol and Dexoxadrol from Closest Comparators for Scientific Procurement


Stereoselective NMDA Receptor Antagonism: Dexoxadrol vs. Levoxadrol in Spinal Neurons

In electrophysiological studies of amino acid-induced excitation in mammalian spinal neurons, dexoxadrol ((+)-isomer of dioxadrol) exhibited selective antagonism of N-methyl-D,L-aspartate (NMDLA)-evoked responses relative to quisqualate and kainate. In contrast, levoxadrol ((-)-isomer) did not show this selective antagonism [1]. This stereoselective antagonism is also a hallmark of arylcyclohexylamine dissociative anesthetics like phencyclidine and ketamine [1].

NMDA receptor pharmacology stereoselectivity electrophysiology ionotropic glutamate receptors

Phencyclidine (PCP)-Like Discriminative Stimulus Effects: Dexoxadrol vs. Levoxadrol in Rats

In drug discrimination studies in rats trained to discriminate phencyclidine (PCP) from saline, dexoxadrol produced dose-dependent generalization to the PCP cue, indicating it produces similar subjective/interoceptive effects. In the same paradigm, levoxadrol did not generalize to PCP [1]. This stereospecificity directly mirrors the receptor binding and functional NMDA antagonism profiles.

drug discrimination behavioral pharmacology NMDA antagonist PCP-like effects

NMDA Receptor Binding Affinity: Dexoxadrol vs. Memantine (Clinically Used NMDA Antagonist)

Dexoxadrol binds with high affinity (Ki = 11 nM) to the PCP binding site within the NMDA receptor-associated cation channel [1]. This is in stark contrast to the clinically used NMDA antagonist memantine, which exhibits moderate affinity with a Ki of 1.2 μM (1200 nM) [1]. This represents a >100-fold difference in binding affinity.

receptor binding NMDA receptor Ki affinity structure-activity relationship

In Vivo Thermoregulatory Effects: Dexoxadrol vs. Phencyclidine (PCP) in Rats

In a comparative in vivo study in rats, acute subcutaneous administration of dexoxadrol (5.0-40.0 mg/kg) produced a significant hyperthermic effect (increase in body temperature). In contrast, phencyclidine (5.0-20.0 mg/kg) produced a hypothermic effect (decrease in body temperature) under the same conditions [1]. Levoxadrol did not affect body temperature. The non-competitive NMDA antagonist MK-801 also produced hyperthermia.

thermoregulation in vivo pharmacology PCP-like drugs body temperature hyperthermia

Neuroendocrine Response Stereospecificity: Dexoxadrol vs. Levoxadrol on HPA Axis Activation

In a study examining the hypothalamo-pituitary-adrenal (HPA) axis response, acute administration of dexoxadrol significantly increased plasma levels of adrenocorticotropin (ACTH) and corticosterone in rats. In contrast, levoxadrol had no effect on these plasma hormone levels [1]. This stereospecificity parallels the binding affinity for PCP receptors and further differentiates the enantiomers.

neuroendocrinology HPA axis stereospecificity ACTH corticosterone

Impact of Fluorination on NMDA Receptor Affinity in Dioxadrol Analogues: Axial vs. Equatorial Substitution

Synthesis of fluorinated dioxadrol analogues revealed that stereochemical orientation of the fluorine substituent dramatically affects NMDA receptor binding. An axially oriented fluorine atom at the 4-position of the piperidine ring yielded compound 12d (WMS-2517) with a Ki of 27 nM, while the analogous compound 8c (WMS-2513) with an equatorial fluorine had a reduced affinity with a Ki of 81 nM [1]. Both fluorinated derivatives retained high selectivity against sigma-1, sigma-2, and NR2B polyamine sites.

medicinal chemistry structure-activity relationship fluorination NMDA receptor drug design

Validated Research Applications for Dioxadrol and Its Enantiomers Based on Comparative Evidence


Investigating Stereospecific NMDA Receptor Pharmacology and Channel Blockade

Dexoxadrol is the optimal research tool for studying the stereospecific blockade of the NMDA receptor-associated ion channel. As demonstrated by its selective antagonism of NMDLA-evoked spinal neuron excitation [1] and its high affinity (Ki = 11 nM) for the PCP binding site [2], it serves as a potent, stereoselective probe. Its use, in direct comparison with the inactive enantiomer levoxadrol, allows for unambiguous attribution of observed effects to NMDA receptor antagonism, controlling for non-specific actions.

Modeling Phencyclidine (PCP)-Like Psychotomimetic and Discriminative Stimulus Effects

Dexoxadrol is validated for use in behavioral pharmacology models of psychotomimetic drug action and abuse liability. It produces dose-dependent PCP-like discriminative stimulus effects in rats, while levoxadrol does not [3]. This makes the enantiomeric pair a powerful tool for dissecting the receptor mechanisms (PCP-site NMDA antagonism) underlying the subjective and potentially reinforcing effects of dissociative anesthetics, and for screening potential therapeutic interventions.

Structure-Activity Relationship (SAR) Studies of Uncompetitive NMDA Antagonists

The dioxadrol scaffold is a validated starting point for medicinal chemistry programs focused on developing novel NMDA receptor antagonists. The demonstration that specific stereochemical modifications, such as axial vs. equatorial fluorine substitution, lead to quantifiable differences in receptor affinity (Ki = 27 nM vs. 81 nM) [4] provides a clear rationale for the procurement of specific dioxadrol isomers and analogues. This enables systematic exploration of how substituent position and stereochemistry modulate potency and selectivity against off-targets like sigma receptors.

Differentiating In Vivo Physiological Outcomes of NMDA Antagonism from Prototypic Agents

Dexoxadrol is a key comparator for studies aiming to differentiate the in vivo physiological effects of various NMDA antagonists. Its ability to induce hyperthermia in rats, in direct opposition to the hypothermia caused by phencyclidine [5], highlights that not all NMDA channel blockers produce identical downstream physiological changes. This makes dexoxadrol essential for research seeking to understand the complex relationship between NMDA receptor blockade, receptor subtype selectivity, and whole-animal physiology.

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